Cy3.5 NHS ester

Catalog No.
S12866804
CAS No.
M.F
C43H45N3O16S4
M. Wt
988.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cy3.5 NHS ester

Product Name

Cy3.5 NHS ester

IUPAC Name

(2Z)-2-[(E)-3-[3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate

Molecular Formula

C43H45N3O16S4

Molecular Weight

988.1 g/mol

InChI

InChI=1S/C43H45N3O16S4/c1-6-44-31-16-14-27-29(21-25(63(50,51)52)23-33(27)65(56,57)58)40(31)42(2,3)35(44)11-10-12-36-43(4,5)41-30-22-26(64(53,54)55)24-34(66(59,60)61)28(30)15-17-32(41)45(36)20-9-7-8-13-39(49)62-46-37(47)18-19-38(46)48/h10-12,14-17,21-24H,6-9,13,18-20H2,1-5H3,(H3-,50,51,52,53,54,55,56,57,58,59,60,61)

InChI Key

WJAWZCFOWCGKEY-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)[O-])C(C1=CC=CC4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)ON7C(=O)CCC7=O)(C)C

Isomeric SMILES

CCN\1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)[O-])C(/C1=C/C=C/C4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)ON7C(=O)CCC7=O)(C)C

Cyanine 3.5 N-hydroxysuccinimide ester, commonly referred to as Cy3.5 NHS ester, is a fluorescent dye primarily utilized for the labeling of biomolecules such as peptides, proteins, and oligonucleotides that contain amino groups. This compound is notable for its enhanced fluorescence properties upon binding to proteins, making it a valuable tool in fluorescence imaging and various biochemical assays. The excitation and emission peaks of Cy3.5 are approximately 591 nm and 604 nm, respectively, which places it within the visible spectrum for effective detection using standard fluorescence equipment .

Cy3.5 NHS ester reacts readily with primary and secondary amines through an amide bond formation. The reaction mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable conjugate while releasing N-hydroxysuccinimide as a byproduct. This reaction can occur in various conditions, but it is typically performed in organic solvents such as dimethylformamide or dimethyl sulfoxide to enhance solubility and reactivity .

Cy3.5 NHS ester exhibits significant biological activity through its application in labeling biomolecules for fluorescence microscopy and flow cytometry. Its ability to label proteins and nucleic acids enables researchers to track cellular processes, protein interactions, and localization within cells. Additionally, due to its stability and low background fluorescence, it is particularly useful in assays that require high sensitivity .

The synthesis of Cy3.5 NHS ester generally involves several steps:

  • Preparation of Cyanine Dye: The base cyanine dye structure is synthesized through standard organic chemistry techniques.
  • Formation of NHS Ester: The carboxylic acid group on the dye is reacted with N-hydroxysuccinimide in the presence of a coupling reagent (such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the NHS ester.
  • Purification: The product is purified using chromatography techniques to ensure high purity suitable for biological applications.

Alternative methods may involve variations in solvents or reaction conditions to optimize yield and purity .

Cy3.5 NHS ester has a wide range of applications in scientific research:

  • Fluorescence Microscopy: Used for visualizing cellular structures or tracking biomolecules within live or fixed cells.
  • Flow Cytometry: Facilitates the analysis of cell populations based on surface markers.
  • In Situ Hybridization: Labels nucleic acids for detection in tissue samples.
  • Western Blotting: Allows for the visualization of proteins separated by gel electrophoresis.
  • Assays: Employed in various assays including cell proliferation and cytotoxicity assessments .

Studies have demonstrated that Cy3.5 NHS ester effectively labels live cells without affecting their viability, making it suitable for real-time imaging applications. For instance, experiments involving ENU cells showed that Cy3.5 does not label dead cells, highlighting its specificity for viable cellular components . Furthermore, interaction studies with other biomolecules often reveal insights into protein-protein interactions and cellular signaling pathways.

Several compounds exhibit similarities to Cy3.5 NHS ester in terms of structure and application:

Compound NameExcitation (nm)Emission (nm)Key Features
Cyanine 3 NHS Ester555570Commonly used for similar labeling applications
Cyanine 5 NHS Ester646663Offers longer wavelength for deeper tissue penetration
Sulfo-Cyanine 3.5 NHS Ester576603Increased solubility due to sulfonate groups
Cyanine 7 NHS Ester785801Suitable for near-infrared applications

Uniqueness of Cy3.5 NHS Ester:

  • Cy3.5 has intermediate spectral properties between Cyanine 3 and Cyanine 5, providing versatility in experimental design.
  • Its specific reactivity with amino groups allows targeted labeling without interfering with other functional groups present in biomolecules.

XLogP3

3.4

Hydrogen Bond Acceptor Count

17

Hydrogen Bond Donor Count

3

Exact Mass

987.16826705 g/mol

Monoisotopic Mass

987.16826705 g/mol

Heavy Atom Count

66

Dates

Modify: 2024-08-10

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